Cas no 51703-21-0 (Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate)

Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 51703-21-0
- Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate
- EN300-6510880
- ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate
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- Inchi: 1S/C14H13FN2O2/c1-2-19-14(18)12-7-4-8-16-13(12)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,16,17)
- InChI Key: YASREEXTBLOWIU-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NC1C(C(=O)OCC)=CC=CN=1
Computed Properties
- Exact Mass: 260.09610582g/mol
- Monoisotopic Mass: 260.09610582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 51.2Ų
Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510880-0.1g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6510880-10.0g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6510880-0.5g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6510880-2.5g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6510880-5.0g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6510880-0.05g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6510880-1.0g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6510880-0.25g |
ethyl 2-[(3-fluorophenyl)amino]pyridine-3-carboxylate |
51703-21-0 | 0.25g |
$670.0 | 2023-05-31 |
Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate
Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate (CAS No. 51703-21-0): A Comprehensive Overview
Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate, identified by its CAS number 51703-21-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives and has garnered considerable attention due to its versatile applications in drug development and molecular biology. The presence of a fluoro substituent in the aniline moiety and the ethyl ester group in the pyridine carboxylate moiety imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The structure of Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate consists of a pyridine ring connected to an aniline group via a carbon atom, with a fluorine atom attached to the aniline ring. The ethyl ester group is attached to the carboxylate functionality of the pyridine ring. This specific arrangement of functional groups contributes to its reactivity and makes it a promising candidate for further derivatization and application in various chemical syntheses.
In recent years, Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate has been extensively studied for its potential in pharmaceutical applications. The fluoro substituent, in particular, is known for its ability to enhance metabolic stability, bioavailability, and binding affinity of drug molecules. This property has made it a popular choice for medicinal chemists seeking to develop novel therapeutic agents.
One of the most notable applications of Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of drug discovery efforts. Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate serves as a key intermediate in the synthesis of these inhibitors due to its ability to modulate kinase activity effectively.
Recent studies have highlighted the compound's role in developing targeted therapies for cancer. By acting as a scaffold for further chemical modifications, Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate enables the creation of highly specific kinase inhibitors that can selectively target cancer cells while minimizing side effects on healthy cells. This approach aligns with the growing trend in oncology towards personalized medicine, where treatments are tailored to individual patients based on their specific genetic makeup.
Another area where Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate has shown promise is in the treatment of inflammatory diseases. Inflammatory responses are mediated by various signaling pathways, many of which involve kinases. By inhibiting these kinases, Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate-based compounds can help modulate inflammatory processes and provide relief from conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate involves several steps that require precise control over reaction conditions and reagent selection. The key steps typically include the formation of the pyridine carboxylate moiety followed by coupling with the fluoroaniline group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
In conclusion, Ethyl 2-(3-fluoroanilino)pyridine-3-carboxylate (CAS No. 51703-21-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing kinase inhibitors and other therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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